1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide
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Overview
Description
1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide is a heterocyclic compound that belongs to the class of benzoxathiazines. These compounds are characterized by a fused ring system containing oxygen, nitrogen, and sulfur atoms. The presence of the methoxy group at the 8th position and the dioxide functionality at the 2nd position makes this compound unique and of interest in various scientific fields.
Biochemical Analysis
Biochemical Properties
1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide has been found to interact with human carbonic anhydrase (hCA) isoforms . It acts as a nanomolar inhibitor of hCA IX and XII, which are associated with tumour cells . The compound’s inhibitory activity towards hCA II is also significant .
Cellular Effects
The compound’s inhibitory effects on hCA isoforms suggest that it could influence various cellular processes. For instance, carbonic anhydrases play a role in pH regulation, ion transport, and other physiological processes . Therefore, this compound could potentially impact these cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with carbonic anhydrases. It acts as an inhibitor, binding to these enzymes and reducing their activity . This could lead to changes in gene expression and other molecular-level effects.
Metabolic Pathways
Given its interaction with carbonic anhydrases, it could potentially influence metabolic processes that these enzymes are involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide can be synthesized through a multi-step process starting from 2-hydroxybenzaldehydes. The general synthetic route involves the reaction of 2-hydroxybenzaldehydes with sulfamoyl chloride to form the benzoxathiazine ring system. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide functionality to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the methoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated, alkylated, and aminated derivatives.
Scientific Research Applications
1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its therapeutic potential in treating diseases like glaucoma and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide involves its interaction with specific molecular targets, such as enzymes. For instance, it acts as an inhibitor of carbonic anhydrases by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure in glaucoma patients .
Comparison with Similar Compounds
1,2,3-Benzoxathiazine-2,2-dioxide: Lacks the methoxy group at the 8th position.
Benzo[e][1,2,3]oxathiazine 2,2-dioxide: A structural isomer with different positioning of the heteroatoms.
Uniqueness: 1,2,3-Benzoxathiazine,8-methoxy-,2,2-dioxide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its selectivity and potency as an enzyme inhibitor compared to similar compounds .
Properties
IUPAC Name |
8-methoxy-1,2λ6,3-benzoxathiazine 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-12-7-4-2-3-6-5-9-14(10,11)13-8(6)7/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COPOUJYJUXWYGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OS(=O)(=O)N=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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